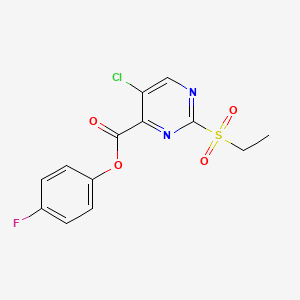![molecular formula C24H27N3OS B11316206 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316206.png)
4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du dérivé de la naphtalen-1-ylméthylamine, qui est ensuite réagi avec un thiol approprié pour introduire le groupe sulfanyl. Le groupe cyclohexyle est introduit par une réaction de cyclisation, et l'étape finale implique la formation du système cyclique tétrahydro-2H-cyclopenta[d]pyrimidin-2-one.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit désiré.
Analyse Des Réactions Chimiques
Types de réactions
4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour modifier les groupes fonctionnels ou le système cyclique.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels à la position amino.
Applications de recherche scientifique
4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de 4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
- Naphthalen-2-yl 1-(benzamido(diéthoxyphosphoryl)méthyl)-1H-1,2,3-triazole-4-carboxylate
- 1,1’-[(1-Méthylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Chlorhydrate
Unicité
4-{[amino(naphthalen-1-yl)méthyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one est unique en raison de sa combinaison de groupes fonctionnels et de son potentiel pour des applications diverses. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H27N3OS |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C24H27N3OS/c25-22(19-13-6-9-16-8-4-5-12-18(16)19)29-23-20-14-7-15-21(20)27(24(28)26-23)17-10-2-1-3-11-17/h4-6,8-9,12-13,17,22H,1-3,7,10-11,14-15,25H2 |
Clé InChI |
NDHNCJKBQJOWDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316127.png)
![6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316129.png)


![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11316140.png)

![4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316171.png)

![3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione](/img/structure/B11316177.png)
![N-cyclopropyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316191.png)
![N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316200.png)
![N-(3-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316204.png)
